molecular formula C20H17FN2O3 B11072018 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11072018
M. Wt: 352.4 g/mol
InChI Key: WZALNQKDAQULAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a dioxolo ring fused to a pyrrolo and benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps:

    Formation of the Dioxolo Ring: The dioxolo ring can be synthesized through the cyclization of appropriate dihydroxy compounds under acidic conditions.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy substituents on the phenyl ring can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrolo Ring: The pyrrolo ring can be constructed through a series of condensation reactions involving amines and aldehydes.

    Fusion of the Benzodiazepine Moiety: The final step involves the fusion of the benzodiazepine moiety to the dioxolo and pyrrolo rings through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with hydrogen.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-formyl-3-methoxyphenyl) derivatives.

    Reduction: Formation of 4-(3-methoxyphenyl) derivatives.

    Substitution: Formation of 4-(4-substituted-3-methoxyphenyl) derivatives.

Scientific Research Applications

4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine
  • 4-(4-bromo-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Uniqueness

The presence of the fluoro group in 4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

7-(4-fluoro-3-methoxyphenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C20H17FN2O3/c1-24-17-7-12(4-5-14(17)21)20-15-3-2-6-23(15)16-9-19-18(25-11-26-19)8-13(16)10-22-20/h2-9,20,22H,10-11H2,1H3

InChI Key

WZALNQKDAQULAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.